molecular formula C21H19N3O2S2 B2705663 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide CAS No. 477535-86-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide

Cat. No.: B2705663
CAS No.: 477535-86-7
M. Wt: 409.52
InChI Key: BRDAGQIOZIIKNW-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are important heterocyclic compounds that are found in many natural and synthetic products . They are known to exhibit a wide range of biological properties .


Synthesis Analysis

These molecules are typically synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields high amounts of the desired product .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically planar, with a dihedral angle between the benzothiazole and imidazol rings . The piperidin ring, if present, usually takes a chair conformation .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Benzothiazole derivatives have been designed and evaluated for their anticonvulsant activity. Some compounds showed considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. A specific compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Antitumor Activity

New benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Specific compounds showed considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole structures as pharmacophoric groups in developing antitumor agents (Yurttaş et al., 2015).

Aggregation-Induced Emission Enhancement

A study on phenylbenzoxazole-based organic compounds, which are structurally related to benzothiazoles, revealed that specific molecular packing in the solid state can lead to significant emission enhancement. This finding suggests potential applications in developing materials for optoelectronic devices (Qian et al., 2012).

Calcium Antagonistic Activity

Benzothiazoline derivatives have been identified for their Ca2+ antagonistic activity, highlighting their potential in the development of novel calcium channel blockers. Structure-activity relationship studies indicated that certain structural modifications could enhance their biological activities (Yamamoto et al., 1988).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-2-3-12-26-15-10-8-14(9-11-15)19(25)24-21-23-17(13-27-21)20-22-16-6-4-5-7-18(16)28-20/h4-11,13H,2-3,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDAGQIOZIIKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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